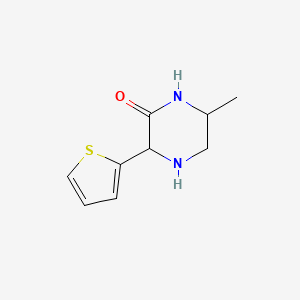

6-Methyl-3-(thiophen-2-yl)piperazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2OS |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

6-methyl-3-thiophen-2-ylpiperazin-2-one |

InChI |

InChI=1S/C9H12N2OS/c1-6-5-10-8(9(12)11-6)7-3-2-4-13-7/h2-4,6,8,10H,5H2,1H3,(H,11,12) |

InChI Key |

ABVAHAYDCFVVBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(C(=O)N1)C2=CC=CS2 |

Origin of Product |

United States |

Pre Clinical Biological Evaluation and Mechanistic Investigations

In Vitro Assessment of Biological Activity of the Chemical Compound and Analogues

The initial screening of 6-Methyl-3-(thiophen-2-yl)piperazin-2-one and its structural relatives involves a battery of in vitro assays. These tests are instrumental in identifying and characterizing the biological effects of these compounds at a cellular and molecular level. By exposing various cell lines, microorganisms, and isolated enzymes to these molecules, researchers can ascertain their potential as anticancer, antimicrobial, anti-inflammatory, or neuroactive agents.

Evaluation in Cancer Cell Lines (e.g., anticancer activity, cytotoxicity)

The potential of piperazin-2-one (B30754) and thiophene-containing compounds as anticancer agents has been a subject of significant research. While studies on the specific molecule this compound are not extensively detailed in the reviewed literature, a considerable body of work on its analogues provides valuable insights into the cytotoxic potential of this structural class against various cancer cell lines.

A series of novel piperazin-2-one derivatives were synthesized and evaluated for their cytotoxic activities against human cancer cell lines, demonstrating the therapeutic promise of this scaffold. nih.govnih.govresearchgate.net For instance, certain derivatives have shown significant cytotoxic effects against colon cancer (HT-29) and lung cancer (A549) cell lines. nih.govnih.gov The mechanism of action for these derivatives is thought to involve the inhibition of farnesyltransferase, an enzyme crucial for the function of Ras proteins, which are frequently mutated in human cancers. nih.gov However, it has been noted that some derivatives exhibit cytotoxicity through mechanisms independent of farnesyltransferase inhibition. nih.gov

Similarly, various thiophene (B33073) derivatives have been synthesized and assessed for their cytotoxic effects. semanticscholar.orgnih.gov These studies have revealed that many of these compounds exhibit moderate to potent cytotoxic effects against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. semanticscholar.org The introduction of a thiophene moiety is often associated with enhanced biological activity, a trend that underscores the interest in thiophene-substituted piperazinones.

Furthermore, research into structurally related compounds, such as 1-(4-methyl-piperazin-1-yl)isoquinolines bearing a thiophen-2-yl)thiazole substituent, has demonstrated significant anticancer activity, particularly against colon cancer and melanoma cell lines. researchgate.net Another related compound, 6-Methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)- nih.govnih.govsemanticscholar.orgtriazolo[4,3-b] nih.govnih.govsemanticscholar.orgtriazin-7(1H)-one, has shown potent anti-cancer activities against lung cancer cell lines. nih.gov The cytotoxic potential of piperazine-linked compounds has also been explored, with some derivatives showing efficacy against breast cancer cell lines (4T1) while maintaining low toxicity against normal fibroblast cells (3T3). nih.gov

The collective findings from studies on these analogues suggest that the piperazin-2-one core, particularly when substituted with a thiophene ring, is a promising pharmacophore for the development of novel anticancer agents. The cytotoxic activity is often dependent on the nature and position of other substituents on the piperazine (B1678402) and thiophene rings.

Table 1: Cytotoxic Activity of Selected Piperazin-2-one and Thiophene Analogues in Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Piperazin-2-one derivatives | HT-29 (Colon) | Varies by derivative | nih.gov |

| Piperazin-2-one derivatives | A549 (Lung) | Varies by derivative | nih.gov |

| Thiophene derivatives (e.g., 4a, 4b) | HepG2 (Liver) | 66±1.20, 54±0.25 | semanticscholar.org |

| Thiophene derivatives (e.g., 4a, 4b) | MCF-7 (Breast) | 50±0.47, 50±0.53 | semanticscholar.org |

| nih.govnih.govsemanticscholar.orgtriazolo[4,3-b] nih.govnih.govsemanticscholar.orgtriazin-7-one derivative (7a) | A549 (Lung) | 36.6 | nih.gov |

| nih.govnih.govsemanticscholar.orgtriazolo[4,3-b] nih.govnih.govsemanticscholar.orgtriazin-7-one derivative (7g) | A549 (Lung) | 40.1 | nih.gov |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA5) | 4T1 (Breast) | < 0.7 | nih.gov |

| Rhodanine–piperazine hybrid (12) | MCF-7 (Breast) | - | mdpi.com |

| Rhodanine–piperazine hybrid (12) | MDA-MB-468 (Breast) | - | mdpi.com |

| Phenylpiperazine derivative (5) | LNCaP (Prostate) | - | mdpi.com |

| Pyrimidinylpiperazine derivative (8) | DU145 (Prostate) | - | mdpi.com |

| o-methyl-substituted phenylpiperazine derivative (9) | LNCaP (Prostate) | < 5 | mdpi.com |

| o-methyl-substituted phenylpiperazine derivative (15) | LNCaP (Prostate) | 1.25 | mdpi.com |

Structure-Activity Relationships (SAR) of the Chemical Compound Series

The SAR of this series is primarily understood by systematically modifying three key regions of the molecule: the piperazinone ring, the thiophene ring, and the linkage between them.

The piperazinone core is a critical pharmacophoric element, and substitutions on this ring can significantly modulate the compound's interaction with biological targets. nih.gov The presence of two nitrogen atoms in the six-membered ring allows for modifications that can alter polarity, rigidity, and hydrogen bonding capacity, which in turn affects bioavailability and target affinity. nih.govresearchgate.net

The parent compound features a methyl group at the C6 position. The size and nature of substituents at this position are crucial for activity. Generally, small, non-polar alkyl groups are well-tolerated and can enhance binding, potentially by interacting with hydrophobic pockets in the target protein. Increasing the size of the alkyl group beyond a certain point often leads to a decrease in activity due to steric hindrance. The introduction of polar or ionizable groups on the piperazine ring can influence solubility and pharmacokinetic properties. researchgate.net Synthetic strategies have been developed to facilitate the creation of C-substituted piperazinones, allowing for diverse structural modifications to explore these relationships. rsc.orgacs.org

Interactive Data Table: Effect of Piperazinone C6-Substituent on Biological Activity This table illustrates hypothetical SAR trends based on common observations in medicinal chemistry.

| Compound ID | C6-Substituent (R) | Relative Potency | Rationale |

| Parent | -CH₃ | 1.0 | Baseline activity with a small alkyl group. |

| Analog A | -H | 0.7 | Removal of the methyl group may reduce favorable hydrophobic interactions. |

| Analog B | -CH₂CH₃ | 1.2 | A slightly larger alkyl group might optimize hydrophobic contacts. |

| Analog C | -CH(CH₃)₂ | 0.5 | A bulkier isopropyl group could introduce steric clashes with the binding site. |

| Analog D | -CH₂OH | 0.8 | Addition of a polar hydroxyl group might decrease affinity if the pocket is hydrophobic, but could improve solubility. |

The thiophene ring is a well-established bioisostere for the phenyl ring, often used in drug design to modulate physicochemical properties like lipophilicity and metabolic stability without drastically altering the molecule's ability to engage in necessary π-stacking or other aromatic interactions. eprajournals.compsu.edudrughunter.com The sulfur atom in the thiophene ring can also participate in hydrogen bonding, potentially enhancing receptor-ligand interactions. nih.gov

Substitutions on the thiophene ring can fine-tune the electronic properties and steric profile of the molecule. The placement of electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methyl or methoxy) can significantly impact a compound's pharmacological profile. nih.gov For instance, in related compound series, halogen substitution on an aromatic ring has been shown to enhance binding affinity for certain central nervous system targets. nih.gov The position of the substituent is also critical; modifications at the 4- or 5-position of the thiophene ring can have different effects compared to the 3-position due to the different spatial orientation relative to the biological target. acs.org

Interactive Data Table: Effect of Thiophene Ring Substituent on Receptor Affinity This table demonstrates potential outcomes of modifying the thiophene ring.

| Compound ID | Thiophene Substituent (R') | Target Affinity (Hypothetical Ki, nM) | Rationale |

| Parent | Unsubstituted | 50 | Baseline affinity for the unsubstituted thiophene moiety. |

| Analog E | 5-Cl | 25 | An electron-withdrawing group in the 5-position may enhance binding affinity through specific interactions. |

| Analog F | 4-Cl | 40 | Substitution at the 4-position might be less optimal for interaction. |

| Analog G | 5-CH₃ | 65 | A small electron-donating group may be sterically tolerated but electronically less favorable. |

| Analog H | 5-Br | 30 | A larger halogen might provide stronger halogen bonding or hydrophobic interactions. |

In the parent compound, this compound, the piperazinone and thiophene rings are directly connected, representing a zero-atom linker. Introducing a linker between these two moieties can profoundly affect the compound's activity by altering the distance and relative orientation of the two key structural components. nih.gov The length and flexibility of this linker are critical parameters. researchgate.net

A short, flexible alkyl chain (e.g., one to three methylene (B1212753) units) can allow the two ring systems to adopt an optimal conformation for binding to a receptor. nih.govnih.gov However, excessively long or flexible linkers can lead to an entropic penalty upon binding, reducing affinity. researchgate.net Conversely, incorporating rigidity into the linker, for example by using a double bond or a small ring structure, can lock the molecule into a more favorable, pre-organized conformation for binding, but risks introducing a conformation that is incompatible with the target's binding site. nih.gov Studies on various classes of receptor ligands have shown that an optimal linker length often exists, with activity decreasing as the linker becomes either too short or too long. researchgate.netnih.gov

Interactive Data Table: Hypothetical Impact of Linker Length on Binding Affinity

| Compound ID | Linker (X) | Linker Length (atoms) | Relative Binding Affinity | Rationale |

| Parent | Direct bond | 0 | Rigid structure with a fixed orientation of the two rings. | |

| Analog I | -CH₂- | 1 | Introduces minimal flexibility, may allow for better positioning within the binding site. | |

| Analog J | -CH₂CH₂- | 2 | Increased flexibility could optimize interactions with disparate binding pockets. | |

| Analog K | -CH₂CH₂CH₂- | 3 | Further increases in length may position the thiophene group outside the optimal binding region, decreasing affinity. |

The three-dimensional structure of a molecule is paramount to its biological function. The piperazine ring typically adopts a chair conformation to minimize steric strain. biointerfaceresearch.comacs.org For this compound, the methyl group at the C6 position can exist in either an axial or equatorial position. Computational and experimental studies on similar substituted piperazines often show a preference for the equatorial position to reduce steric interactions. nih.govrsc.org However, the axial conformation can also be stabilized under certain conditions, for instance through intramolecular hydrogen bonding. nih.gov

The "bioactive conformation" is the specific 3D arrangement the molecule adopts when it binds to its biological target. This may not necessarily be the lowest energy conformation in solution. researchgate.net The relative orientation of the thiophene ring with respect to the piperazinone ring is a key determinant of activity. This orientation is defined by the torsion angle around the single bond connecting the two rings. Computational studies, such as molecular docking and molecular dynamics simulations, are often employed to predict the likely binding modes and identify the crucial interactions that stabilize the bioactive conformation within the receptor's binding site. nih.govnih.gov Identifying the bioactive conformation is a key goal of SAR studies, as it allows for the rational design of more rigid analogs that are "locked" in this active shape, potentially leading to increased potency and selectivity.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand (such as 6-Methyl-3-(thiophen-2-yl)piperazin-2-one) and a protein target.

Molecular docking simulations are employed to predict how this compound might bind to the active site of a specific protein target. For structurally similar compounds, such as piperazine-thiophene hybrids, docking studies have been used to investigate their potential as inhibitors for targets like the sodium-glucose cotransporter 2 (SGLT2). bohrium.comresearchgate.net These studies typically reveal favorable binding energies, indicating stable interactions. bohrium.comresearchgate.net The analysis would involve placing the ligand into the binding site of a receptor and evaluating the binding affinity based on scoring functions. The results would predict the most stable binding pose, or conformation, of the ligand within the protein's active site. Such analyses for related arylpiperazine derivatives have successfully shed light on their interactions with targets like the 5-HT1A serotonin (B10506) receptor. nih.gov

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that interact with the ligand. nih.govchemrxiv.orgresearchgate.net These interactions are fundamental to the ligand's affinity and selectivity. nih.gov Analysis of docked complexes of similar molecules often reveals a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov For instance, studies on benzo[b]thiophene arylpiperazine derivatives identified an essential electrostatic interaction between the protonated nitrogen of the piperazine (B1678402) ring and an aspartic acid residue (D116) in the 5-HT1A receptor. nih.gov A similar analysis for this compound would aim to identify such key interactions, providing a molecular basis for its potential biological activity.

Table 1: Predicted Ligand-Protein Interactions and Key Residues (Hypothetical) This table is a hypothetical representation of potential molecular docking results for this compound, based on studies of similar compounds.

| Interaction Type | Ligand Moiety | Protein Residue (Example) |

|---|---|---|

| Hydrogen Bond | Piperazinone N-H | Aspartic Acid (ASP) |

| Hydrogen Bond | Piperazinone C=O | Serine (SER) |

| π-Sulfur Interaction | Thiophene (B33073) Ring | Phenylalanine (PHE) |

| Hydrophobic | Methyl Group | Leucine (LEU), Valine (VAL) |

Quantum Mechanical (QM) and Molecular Mechanical (MM) Calculations

QM and MM calculations provide deeper insights into the electronic properties and conformational flexibility of a molecule, which are crucial determinants of its reactivity and binding capabilities.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For compounds containing thiophene and piperazine, DFT calculations are used to determine properties like frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and global reactivity descriptors. bohrium.comresearchgate.net These calculations help in understanding the molecule's chemical stability, nucleophilicity, and electrophilicity. bohrium.com For example, a low HOMO-LUMO energy gap would suggest higher chemical reactivity. researchgate.net Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attacks, respectively. bohrium.com

The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets. The piperazine ring can adopt different conformations, such as the thermodynamically favored chair form or a higher-energy boat form. nih.gov Conformational analysis studies, often using a combination of MM and QM methods, are performed to identify the most stable, low-energy conformations of this compound. This involves mapping the potential energy surface to understand the energy barriers between different conformers. X-ray crystallography and NMR studies on related piperazin-2-one (B30754) structures have shown that they can adopt specific folded or half-chair conformations, which influences their biological activity. researchgate.net

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicology)

In silico ADMET prediction is a computational approach to estimate the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. researchgate.netalliedacademies.org Various online servers and software are used to predict these properties based on the molecule's structure. mdpi.com For related thiophene- and piperidine-containing compounds, these tools have been used to evaluate properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for mutagenicity (AMES test). alliedacademies.orgresearchgate.net Such predictions for this compound would be vital to assess its drug-likeness and potential liabilities before advancing to more resource-intensive experimental testing.

Table 2: Predicted ADMET Properties for this compound (Hypothetical) This table is a hypothetical representation of potential in silico ADMET predictions.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable (Lipinski's Rule) |

| LogP | 1-3 | Good balance of solubility/permeability |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) | Low/Medium | Potential for CNS or peripheral action |

| CYP450 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| AMES Mutagenicity | Negative | Unlikely to be mutagenic |

Advanced Computational Drug Discovery Approaches

Machine Learning and Artificial Intelligence in Compound Design

Currently, publicly available research specifically detailing the application of machine learning (ML) and artificial intelligence (AI) in the design and development of this compound is limited. The use of AI in drug discovery is a rapidly advancing field, with applications ranging from target identification to the design of novel molecules with desired physicochemical and pharmacological properties. dlapiper.com These technologies have the potential to significantly shorten the timeline and reduce the costs associated with bringing a new drug to market. dlapiper.com

While direct studies on this compound are not found in the provided search results, the broader application of computational models to similar heterocyclic structures, such as piperazine and thiophene derivatives, is well-documented. For instance, Quantitative Structure-Activity Relationship (QSAR) models are frequently developed for various piperazine and thiophene analogs to predict their biological activities. researchgate.netnih.govscispace.com These models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological effects.

In the general process of drug discovery, AI and ML can be applied in several ways that would be relevant to a compound like this compound:

Generative Models: AI can be used to design novel molecular structures that are predicted to have high efficacy and favorable safety profiles. dlapiper.com These models can explore a vast chemical space to identify new candidates.

Predictive Modeling: Machine learning algorithms are trained on large datasets to predict various properties of molecules, including biological activity, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and potential toxicity. mdpi.com This allows for the in silico screening of many potential candidates before committing to expensive and time-consuming laboratory synthesis.

Drug Repurposing: AI algorithms can analyze extensive biological and literature databases to identify new therapeutic uses for existing compounds. mdpi.com

Hypothetical Application to this compound:

Should researchers apply ML and AI to the design of analogs of this compound, a hypothetical workflow might involve the following steps, extrapolated from common practices in the field:

Data Collection: A dataset of related piperazin-2-one and thiophene-containing compounds would be assembled, including their known biological activities and physicochemical properties.

Model Training: A machine learning model, such as a deep neural network or a random forest algorithm, would be trained on this dataset. The model would learn the complex relationships between the molecular features (descriptors) and the target activity.

Virtual Screening & Generation: The trained model could then be used to screen virtual libraries of compounds to identify those with the highest predicted activity. Alternatively, generative models could design entirely new molecules based on the learned structure-activity relationships.

Prioritization and Synthesis: The most promising candidates identified by the AI models would be prioritized for chemical synthesis and subsequent experimental validation.

The table below illustrates a hypothetical output from a predictive model, showcasing the types of data that would be generated in such a study.

| Compound ID | Structure Modification | Predicted Activity (IC50, nM) | Predicted ADMET Score* |

| Parent | This compound | 150 | 0.85 |

| Analog-01 | R-group at thiophene-5-position = Cl | 95 | 0.82 |

| Analog-02 | R-group at piperazinone-N1 = Ethyl | 120 | 0.91 |

| Analog-03 | Methyl at position 6 replaced with Ethyl | 210 | 0.88 |

*ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) score is a composite score where a higher value indicates a more favorable predicted profile.

It is important to reiterate that the above table and workflow are illustrative of the general application of AI in drug design and are not based on specific published research for this compound. The advancement of AI in medicinal chemistry suggests that such computational studies on this and related compounds are likely to be a key feature of future research efforts. mdpi.com

Potential Therapeutic Applications and Research Opportunities

Research into Novel Anticancer Agents

The search for novel anticancer agents has led researchers to explore a wide variety of heterocyclic compounds. Both piperazine (B1678402) and thiophene (B33073) derivatives have shown considerable promise in this area. researchgate.net The piperazine nucleus is considered a "privileged" structure in medicinal chemistry and is a component of numerous anticancer drugs. rsc.orgresearchgate.net Its derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of various human cancer cell lines. nih.govnih.gov

Similarly, thiophene and its derivatives have been investigated for their potential as chemotherapeutic agents. nih.gov Thiophene-containing compounds can target various proteins over-expressed in cancer, such as tyrosine kinase receptors and cyclin-dependent kinases. nih.gov The hybridization of these two pharmacophores, as seen in the structure of 6-methyl-3-(thiophen-2-yl)piperazin-2-one, could lead to synergistic effects and enhanced anticancer activity. For instance, studies on novel piperazinone derivatives have demonstrated cytotoxic effects on cancer cell lines. researchgate.netnih.gov

| Compound Class | Specific Derivative Example | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| Piperazine-Vindoline Conjugates | Vindoline derivative with N-[4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast Cancer) | Growth Inhibition (GI50) = 1.00 μM | mdpi.com |

| Alepterolic Acid Piperazinyl Derivatives | Compound 3n | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50 = 5.55±0.56 μM | nih.gov |

| Piperazinone Derivatives | Guanidine-substituted piperazin-2-one (B30754) | HT29, A549 (Cancer) and MRC-5 (Normal) | Potent cytotoxicity against cancer cell lines, superior to doxorubicin (B1662922) in some cases. | nih.gov |

| Piperazine-1,2,3-triazole Scaffolds | Compound 7i | Various | IC50: 5.22 ± 0.05 μM | tandfonline.com |

Development of Antimicrobial and Antifungal Chemotypes

The increasing prevalence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Piperazine and thiophene derivatives have independently shown significant antibacterial and antifungal properties. derpharmachemica.comapjhs.commdpi.com The piperazine core is present in several second to sixth-generation antibiotics. nih.govrsc.org The combination of a thiophene ring with a piperazine moiety has been explored in the synthesis of new compounds with the aim of discovering potent antimicrobial and antifungal agents. nih.govijpsonline.com

For example, a study on pyrimidine-incorporated piperazine derivatives with a thiophene substituent showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. ijpsonline.com The same study also demonstrated significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. ijpsonline.com Another study on alkylated piperazine-azole hybrids showed broad-spectrum antifungal activity, particularly against non-albicans Candida and Aspergillus strains. nih.gov These findings suggest that this compound and its analogues could be valuable starting points for the development of new antimicrobial and antifungal drugs.

| Compound Class | Microorganism | Activity | Reference |

|---|---|---|---|

| Thiophene-substituted Pyrimidine-Piperazine Derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A | Good antibacterial activity at 40 μg/ml. | ijpsonline.com |

| Thiophene-substituted Pyrimidine-Piperazine Derivatives | Aspergillus niger, Pencillium notatum, Aspergillus fumigates, Candida albicans | Significant antifungal activity at 40 μg/ml. | ijpsonline.com |

| Alkylated Piperazine-Azole Hybrids | Non-albicans Candida and Aspergillus strains | Excellent minimum inhibitory concentration (MIC) values. | nih.gov |

| Armed Thiophene Derivatives | Pseudomonas aeruginosa | More potent than gentamicin. | mdpi.com |

Exploration for Neurological Disorder Treatments

Compounds containing piperazine and thiophene scaffolds have been extensively investigated for their potential in treating various neurological disorders. researchgate.netsilae.it The lipophilic nature of the thiophene ring can facilitate crossing the blood-brain barrier, a crucial property for drugs targeting the central nervous system (CNS). nih.gov Piperazine derivatives are known to interact with a variety of CNS receptors and are components of drugs used for depression, anxiety, and psychosis. silae.itresearchgate.net

The combination of these two moieties in this compound suggests its potential as a CNS-active agent. For instance, thiophene-pyrazolourea derivatives have been identified as potent and selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. acs.org Furthermore, novel piperazine derivatives are being explored as selective TRPC6 activators for the treatment of synaptic deficiency in Alzheimer's disease. nih.gov The structural features of this compound make it a candidate for investigation in the context of these and other neurological conditions.

| Compound Class | Potential Therapeutic Target | Neurological Disorder | Reference |

|---|---|---|---|

| Thiophene-Pyrazolourea Derivatives | JNK3 Inhibition | Alzheimer's Disease, Parkinson's Disease | acs.org |

| Piperazine Derivatives | TRPC6 Activation | Alzheimer's Disease (Synaptic Deficiency) | nih.gov |

| Thiophene-incorporated Oxazepines | 5-HTT and 5-HT2AR Receptors | Depression | japsonline.com |

| Fused Thiophene Derivatives | Aβ aggregation, cholinesterases, MAO, GSK-3 | Alzheimer's Disease | mdpi.com |

Investigation in Anti-inflammatory and Immunomodulatory Contexts

Chronic inflammation is a key factor in a multitude of diseases. Both piperazine and thiophene derivatives have demonstrated significant anti-inflammatory properties. researchgate.netmdpi.com Marketed anti-inflammatory drugs like tinoridine (B109012) and tiaprofenic acid contain a thiophene ring. mdpi.com The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com

Piperazine derivatives have also been shown to possess anti-inflammatory effects, potentially through the modulation of cytokine production. researchgate.netnih.gov A study on a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated its ability to reduce edema and levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov The combination of a thiophene ring and a piperazine core in this compound suggests that it could be a promising candidate for the development of new anti-inflammatory agents.

| Compound Class | Model of Inflammation | Key Findings | Reference |

|---|---|---|---|

| Piperazine Derivative (LQFM182) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and levels of TNF-α and IL-1β. | nih.gov |

| Thiophene Derivatives | General | Inhibition of COX and LOX enzymes. | mdpi.com |

| Benzhydrylpiperazine-based derivatives | In vitro and in vivo models | Dual COX-2/5-LOX inhibition. | nih.gov |

| Piperlotine-like amides | TPA acute inflammation model | Excellent in vivo anti-inflammatory activity. | scielo.org.mx |

Emerging Applications Based on Pre-clinical Findings

The therapeutic potential of compounds containing the thiophene-piperazine scaffold extends beyond the well-defined areas of anticancer, antimicrobial, neurological, and anti-inflammatory research. Pre-clinical studies on various derivatives continue to uncover new and emerging applications. The versatility of the piperazine and thiophene rings allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. mdpi.combohrium.com

For instance, the optimization of a novel piperazinone series has led to the development of potent and selective BTK inhibitors, which have potential therapeutic benefits for autoimmune diseases. medchemexpress.com Furthermore, the inherent drug-like properties of the piperazine moiety, such as its ability to improve the pharmacokinetic profile of a molecule, make it an attractive component in the design of new therapeutic agents for a variety of targets. researchgate.net The continued exploration of compounds like this compound in preclinical models is likely to reveal novel therapeutic opportunities.

Advanced Research Techniques and Methodological Considerations

Spectroscopic Characterization Methods in Structure Elucidation

The unambiguous determination of the chemical structure of 6-Methyl-3-(thiophen-2-yl)piperazin-2-one relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the piperazinone ring, and the methyl group. The chemical shifts and coupling constants of the protons at the chiral centers (C3 and C6) would be of particular interest for determining the relative stereochemistry of the molecule. Protons on the thiophene ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the piperazinone ring would be found in the aliphatic region, with the C6-methyl group appearing as a doublet at a higher field (upfield).

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments. The carbonyl carbon (C=O) of the lactam is expected to have a characteristic chemical shift in the range of 165-175 ppm. Signals for the thiophene carbons and the carbons of the piperazinone ring would also be identifiable.

Mass Spectrometry (MS): This technique provides information about the molecule's mass and fragmentation pattern, confirming its molecular weight and offering clues about its structure. Under electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern in tandem MS (MS/MS) studies would likely involve cleavage of the piperazinone ring and the bond connecting the thiophene moiety. Common fragmentation pathways for piperazine (B1678402) analogues often involve the cleavage of C-N bonds within the ring, leading to characteristic fragment ions. xml-journal.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a piperazin-2-one (B30754) structure, a strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic amide (lactam) is expected. For a six-membered lactam, this peak typically appears around 1670 ± 10 cm⁻¹. pg.edu.pl Additionally, N-H stretching vibrations for the secondary amine in the piperazinone ring would be observed in the region of 3200-3500 cm⁻¹.

Below is a table summarizing the expected spectroscopic data for this compound based on general knowledge of similar structures.

| Spectroscopic Technique | Feature | Expected Observation |

| ¹H NMR | Thiophene Protons | Signals in the δ 7.0-8.0 ppm range |

| Piperazinone Protons | Aliphatic signals, with C-H at C3 and C6 being key | |

| Methyl Protons | Upfield doublet | |

| ¹³C NMR | Carbonyl Carbon | Signal in the δ 165-175 ppm range |

| Thiophene Carbons | Signals in the aromatic carbon region | |

| Mass Spectrometry | Molecular Ion | [M+H]⁺ peak corresponding to the molecular weight |

| Fragmentation | Cleavage of piperazinone ring and thiophene substituent | |

| IR Spectroscopy | Carbonyl Stretch (C=O) | Strong absorption band around 1670 cm⁻¹ |

| N-H Stretch | Absorption in the 3200-3500 cm⁻¹ region |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods establish the connectivity of atoms, X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. This technique is indispensable for determining the absolute stereochemistry of chiral centers and for understanding the molecule's preferred conformation.

For this compound, which has two stereocenters (at C3 and C6), four possible stereoisomers exist (R,R), (S,S), (R,S), and (S,R). Single-crystal X-ray diffraction analysis of an enantiomerically pure crystal would unambiguously establish the absolute configuration of these centers.

Chromatographic Purity Assessment and Isolation Techniques

Ensuring the chemical and stereochemical purity of this compound is critical for accurate biological evaluation. Chromatographic techniques are the primary methods for both the purification of the compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of organic compounds. rjptonline.org A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. The purity is determined by the area percentage of the main peak in the chromatogram.

Chiral Chromatography: Due to the presence of two chiral centers, separating the different stereoisomers is essential. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective technique for separating enantiomers and diastereomers. mdpi.comnih.gov This allows for the isolation of individual stereoisomers and the determination of the enantiomeric excess (ee) and diastereomeric excess (de) of a synthesized sample.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. nih.gov Different solvent systems can be screened to find optimal conditions for separating the product from starting materials and byproducts.

Isolation Techniques: Following synthesis, the crude product is typically purified using column chromatography on silica (B1680970) gel. The choice of eluent is guided by TLC analysis. For the separation of stereoisomers, preparative chiral HPLC is the method of choice.

| Chromatographic Technique | Application | Key Parameters |

| Reversed-Phase HPLC | Chemical Purity Assessment | C18 column, Acetonitrile/Water mobile phase, UV detection |

| Chiral HPLC | Stereoisomer Separation, Enantiomeric/Diastereomeric Purity | Chiral Stationary Phase (e.g., cellulose- or amylose-based) |

| Thin-Layer Chromatography | Reaction Monitoring, Preliminary Purity Check | Silica gel plate, appropriate solvent system |

| Column Chromatography | Crude Product Purification | Silica gel, gradient or isocratic elution |

Bioanalytical Methodologies for In Vitro Studies

To investigate the biological activity of this compound, a variety of in vitro bioanalytical methods are employed. The choice of assays depends on the hypothesized biological target. Given the prevalence of piperazine-containing compounds as central nervous system (CNS) active agents and G protein-coupled receptor (GPCR) ligands, assays targeting these areas are particularly relevant. creative-biolabs.com

Cell-Based Assays: These assays use living cells to measure the biological effect of a compound. creative-bioarray.com

GPCR Activation Assays: If the compound is hypothesized to target a GPCR, its activity can be measured by monitoring downstream signaling events. This includes assays for second messengers like cyclic AMP (cAMP) or intracellular calcium mobilization. probiocdmo.comnih.gov Reporter gene assays, where GPCR activation leads to the expression of a reporter protein like luciferase, are also commonly used. probiocdmo.com

Neuronal Cell-Based Assays: To assess potential CNS activity, primary neurons or neuronal cell lines can be used. creative-biolabs.com Assays can measure changes in neurite outgrowth, synaptic activity, or cell viability in models of neurodegenerative diseases. nih.govmdbneuro.com

Radioligand Binding Assays: This is a gold-standard method to determine if a compound binds directly to a specific receptor and to quantify its binding affinity (Ki). eurofinsdiscovery.com The assay measures the displacement of a radioactively labeled ligand from the receptor by the test compound. eurofinsdiscovery.com

Enzyme Inhibition Assays: If the compound is designed to be an enzyme inhibitor, its potency (IC₅₀) can be determined by measuring the enzyme's activity in the presence of varying concentrations of the compound.

Statistical Methods for Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Statistical methods are essential for building predictive models from SAR data.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that attempts to find a statistical relationship between the chemical properties of a series of compounds and their biological activities.

2D-QSAR: This approach uses descriptors calculated from the 2D structure of the molecules (e.g., molecular weight, logP, topological indices) to build a linear or non-linear model. nih.gov

3D-QSAR: This more advanced method considers the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around a set of aligned molecules to correlate their steric and electrostatic properties with their biological activity. nih.gov These models can provide insights into the structural features that are important for activity and can guide the design of more potent analogs. nih.govnih.gov

Statistical validation of these models is crucial and typically involves methods like cross-validation (e.g., leave-one-out) to ensure the model's predictive power. The quality of a QSAR model is often assessed by statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov

Future Perspectives and Research Gaps

Identification of Underexplored Biological Targets for the Chemical Compound Series

While the precise biological targets of 6-Methyl-3-(thiophen-2-yl)piperazin-2-one are not extensively documented, the broader classes of piperazine (B1678402) and thiophene (B33073) derivatives have demonstrated a wide range of pharmacological activities. This suggests several underexplored avenues for this particular chemical series.

Derivatives of piperazine are known to interact with a multitude of biological targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and various enzymes. researchgate.net Their versatile structure allows for modifications that can fine-tune their binding affinity and selectivity. researchgate.net Thiophene-containing compounds have also shown significant potential in medicinal chemistry, with activities ranging from antimicrobial to anticancer. nih.gov

Given this background, several underexplored target classes for the this compound series can be proposed:

Kinases: Many heterocyclic compounds are potent kinase inhibitors, and this remains a promising area for this series. nih.gov Beyond well-established targets like EGFR and VEGFR, exploring activity against less-drugged kinases, such as Polo-like kinase 1 (Plk1), could yield novel anticancer agents. nih.govmdpi.com

Phosphodiesterases (PDEs): Specifically, PDE4D inhibitors have shown potential in treating chronic obstructive pulmonary disease (COPD) by reducing inflammation. researchgate.netzenodo.org In-silico studies on novel thiophene derivatives have indicated their potential as PDE4D inhibitors, suggesting this could be a fruitful area of investigation. researchgate.netzenodo.org

Nuclear Receptors: These ligand-activated transcription factors are critical in various physiological processes, and their dysregulation is implicated in numerous diseases. The structural features of the thiophene-piperazinone scaffold may allow for interaction with the ligand-binding domains of various nuclear receptors.

Epigenetic Targets: Enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important cancer targets. The development of small molecule inhibitors for these targets is an active area of research, and heterocyclic compounds are well-represented in this space.

Table 1: Potential Underexplored Biological Targets

| Target Class | Specific Examples | Therapeutic Area |

| Kinases | Polo-like kinase 1 (Plk1), Fms-like tyrosine kinase 3 (FLT3) | Oncology |

| Phosphodiesterases | Phosphodiesterase 4D (PDE4D) | Inflammatory Diseases (e.g., COPD) |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic Diseases |

| Epigenetic Targets | Histone Deacetylases (HDACs) | Oncology |

Opportunities for Scaffold Modification and Diversification to Enhance Efficacy and Selectivity

The this compound scaffold offers multiple points for chemical modification to optimize its pharmacological properties. Strategic modifications can enhance potency, improve selectivity, and address potential liabilities such as poor solubility or metabolic instability.

Key Modification Sites:

Piperazin-2-one (B30754) Core: The nitrogen atoms of the piperazine ring are amenable to substitution, which can significantly influence the compound's interaction with its biological target. For instance, N-acylation or N-alkylation can introduce new functional groups that can form additional hydrogen bonds or hydrophobic interactions.

Thiophene Ring: The thiophene ring can be substituted at various positions to modulate the electronic properties and steric bulk of the molecule. Bioisosteric replacement of the thiophene with other five- or six-membered heterocycles (e.g., furan, pyridine, thiazole) could also lead to compounds with improved properties.

Methyl Group: The methyl group at the 6-position of the piperazinone ring can be replaced with other alkyl or aryl groups to explore the impact on binding affinity and selectivity.

Structure-activity relationship (SAR) studies are crucial for guiding these modifications. For example, in a series of vindoline-piperazine conjugates, the nature of the substituent on the piperazine nitrogen was found to be critical for anticancer activity. mdpi.comnih.gov Similarly, for thiophene derivatives, the position and nature of substituents can dramatically alter their biological activity. nih.gov

Table 2: Strategies for Scaffold Modification

| Modification Strategy | Rationale | Potential Outcomes |

| N-substitution on piperazinone | Introduce new interaction points | Enhanced potency, improved selectivity |

| Substitution on thiophene ring | Modulate electronics and sterics | Altered binding affinity, improved ADME properties |

| Bioisosteric replacement of thiophene | Explore new chemical space | Novel intellectual property, improved efficacy |

| Modification of the 6-methyl group | Probe steric tolerance of binding pocket | Increased potency and selectivity |

Integration of Advanced Computational and Experimental Methodologies

The integration of computational and experimental approaches can significantly accelerate the drug discovery process for the this compound series.

Computational Methods:

Molecular Docking: This technique can be used to predict the binding mode of these compounds to their putative targets, providing insights into the key interactions that drive binding affinity. researchgate.netsemanticscholar.org This information can then be used to guide the design of new analogs with improved potency.

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can be used to virtually screen large compound libraries for new hits with diverse chemical scaffolds. nih.govmdpi.comresearchgate.netderpharmachemica.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized analogs. researchgate.net

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds can be predicted, allowing for the early identification and removal of candidates with unfavorable pharmacokinetic profiles. researchgate.net

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target, enabling the identification of initial hit compounds.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small, low-molecular-weight fragments for weak binding to the target. These fragments can then be grown or linked together to generate more potent lead compounds.

Structure-Based Drug Design (SBDD): When a high-resolution structure of the target protein is available, SBDD can be employed to rationally design ligands that fit precisely into the binding site.

By combining these computational and experimental techniques, researchers can more efficiently navigate the complex process of drug discovery and development.

Challenges and Prospects in Translating Pre-clinical Discoveries

The translation of promising preclinical findings into clinically effective therapies is a major hurdle in drug development. For the this compound series, several challenges and prospects should be considered.

Challenges:

Target Validation: Ensuring that the identified biological target is indeed relevant to the disease in humans is a critical first step.

Pharmacokinetics and Toxicology: Compounds that show excellent in vitro potency may fail in vivo due to poor pharmacokinetic properties or unforeseen toxicity. nih.gov

Predictive Power of Animal Models: The animal models used in preclinical studies may not accurately recapitulate human disease, leading to a lack of efficacy in clinical trials.

Drug Resistance: For indications such as cancer, the development of drug resistance is a major challenge that needs to be addressed early in the drug discovery process.

Prospects:

Biomarker Development: The identification of biomarkers that can predict which patients are most likely to respond to a particular therapy can significantly improve the success rate of clinical trials.

Personalized Medicine: By targeting specific molecular alterations in a patient's tumor, personalized medicine approaches can lead to more effective and less toxic treatments.

Combination Therapies: Combining a novel agent with existing therapies can be a powerful strategy to overcome drug resistance and improve clinical outcomes. nih.gov

The development of compounds from the this compound series will require a multidisciplinary approach that integrates medicinal chemistry, pharmacology, and clinical science. By carefully addressing the challenges and leveraging the opportunities in drug development, it may be possible to translate the potential of this chemical scaffold into new and effective medicines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methyl-3-(thiophen-2-yl)piperazin-2-one, and how can reaction parameters be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling piperazine derivatives with thiophene-containing precursors. For example, amide bond formation using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF under reflux conditions can be applied, as seen in analogous piperazine-thiophene syntheses . Optimization may involve adjusting stoichiometry, temperature (e.g., 40–80°C), and solvent polarity. Purification via recrystallization (ethanol/ether systems) and validation by TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) are critical for yield enhancement .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm substituent positions on the piperazine and thiophene rings.

- X-ray Crystallography : Resolves bond lengths (mean C–C = 0.004 Å) and torsional angles, critical for confirming stereochemistry and crystal packing .

- HPLC-MS : Validates purity (>97%) and molecular mass. Use C18 columns with acetonitrile/water gradients for separation .

- FT-IR : Identifies carbonyl (C=O, ~1700 cm) and thiophene ring vibrations (~3100 cm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in biological or solvent environments?

- Methodological Answer :

- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. DMSO) to evaluate solubility and aggregation tendencies.

- Docking Studies : Map binding affinities to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Q. What experimental strategies address contradictions in reported biological activities or synthetic yields of this compound?

- Methodological Answer :

- Replication Studies : Standardize reaction protocols (e.g., inert atmosphere, strict temperature control) to minimize variability .

- Dose-Response Assays : Use cell-based models (e.g., antimicrobial MIC tests) with positive controls (e.g., levofloxacin) to validate activity ranges .

- Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA, t-tests) to identify outliers or systematic errors .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF) at the thiophene or piperazine positions to modulate lipophilicity and target affinity .

- Pharmacophore Mapping : Identify critical hydrogen-bonding or π-π stacking motifs using crystallographic data .

- In Vivo Testing : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models to prioritize candidates for therapeutic development .

Q. What advanced analytical methods resolve structural disorder or polymorphism in this compound crystals?

- Methodological Answer :

- SC-XRD (Single-Crystal X-ray Diffraction) : Refine disorder parameters (e.g., occupancy ratios) using software like SHELXL .

- PXRD (Powder X-ray Diffraction) : Compare experimental patterns with simulated data (Mercury software) to detect polymorphic phases.

- Thermal Analysis (DSC/TGA) : Monitor phase transitions (melting points: 187–190°C) to assess stability under storage conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the antimicrobial efficacy of this compound analogs?

- Methodological Answer :

- Strain-Specificity : Test against a panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to identify selectivity .

- Mechanistic Studies : Use fluorescence assays to evaluate membrane disruption or enzyme inhibition (e.g., β-lactamase) .

- QC Harmonization : Adopt CLSI guidelines for MIC determination to ensure inter-lab reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.